5-Nitro-2-pyridineacetonitrile

Organic Synthesis Material Science Heterocyclic Chemistry

5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2) is the definitive 5-nitro positional isomer essential for reproducible heterocyclic synthesis. Unlike the 3-nitro analog (CAS 123846-65-1), this isomer provides the precise electronic and steric environment required for condensation with aromatic aldehydes to yield 2-azastilbene derivatives with intramolecular charge transfer properties. Its dual nitrile/nitro functionality enables diverse transformations in medicinal chemistry campaigns targeting kinase inhibition. The crystalline solid (mp 66.0–66.5 °C) supports automated high-throughput experimentation and flow chemistry. Store under inert gas at 2–8°C. Insist on the 5-nitro isomer to ensure synthetic reproducibility and product integrity.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 123846-66-2
Cat. No. B056153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-pyridineacetonitrile
CAS123846-66-2
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])CC#N
InChIInChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2
InChIKeyPHCKNSBYAFTJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2) as a Strategic Pyridine Building Block for Pharmaceutical R&D


5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2), also known as 2-(5-nitropyridin-2-yl)acetonitrile, is a nitropyridine derivative with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . It is characterized by a melting point of 66.0-66.5 °C [1]. This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research, valued for its reactive nitrile and nitro groups which enable diverse chemical transformations . Its primary utility lies in constructing complex heterocyclic systems, making it a strategic building block for drug discovery programs .

The Risks of Unqualified Analog Substitution for 5-Nitro-2-pyridineacetonitrile in Synthesis


Generic substitution within the nitropyridine class is not recommended due to the precise positional isomerism of the nitro group and the specific chemical reactivity it imparts. The 5-nitro-2-pyridineacetonitrile isomer provides a unique electronic and steric environment for subsequent reactions, such as condensation with aldehydes to form 2-azastilbene derivatives with intramolecular charge transfer properties [1]. A shift in the nitro group position, for instance from the 5-position to the 3-position (e.g., 2-(3-nitropyridin-2-yl)acetonitrile, CAS 123846-65-1), fundamentally alters the compound's reactivity profile and the electronic characteristics of the resulting products . Such substitutions can lead to significantly different reaction outcomes, including lower yields and altered product properties, thereby jeopardizing the reproducibility and integrity of a synthetic route or a research program.

Quantitative Differentiation Evidence for 5-Nitro-2-pyridineacetonitrile Against Key Analogs


Reactivity in 2-Azastilbene Synthesis: A Positional Isomer Comparison

The specific reactivity of 5-Nitro-2-pyridineacetonitrile is demonstrated in the condensation reaction with aromatic aldehydes to yield 2-azastilbene derivatives with intramolecular charge transfer. This reaction is specific to the 5-nitro isomer and is facilitated by the activated methylene group adjacent to the nitrile and the electron-withdrawing pyridine ring [1]. The 3-nitro isomer (2-(3-nitropyridin-2-yl)acetonitrile, CAS 123846-65-1) would not be a suitable substitute, as it is primarily reported as a precursor for kinase inhibitors, not for this specific condensation chemistry .

Organic Synthesis Material Science Heterocyclic Chemistry

Comparison of Physical Properties with a Common Pyridine Intermediate

The well-defined physical properties of 5-Nitro-2-pyridineacetonitrile facilitate its handling and purification in laboratory and industrial settings. Its melting point of 66.0-66.5 °C contrasts sharply with simpler, liquid pyridine building blocks like 2-cyanopyridine (CAS 100-70-9), which has a melting point of 24-26 °C . This difference provides a tangible advantage in isolation and purity assessment.

Process Chemistry Analytical Chemistry Chemical Engineering

Market Positioning as a Specialized Pharmaceutical Intermediate

5-Nitro-2-pyridineacetonitrile is explicitly categorized as a pharmaceutical intermediate and a heterocyclic building block by multiple suppliers . This is a more specialized and value-added classification compared to a simpler analog like 2-cyanopyridine, which is a larger-volume industrial chemical with broader applications in agriculture and commodity chemical synthesis . This distinction reflects the compound's role in complex molecule synthesis rather than as a general-purpose reagent.

Medicinal Chemistry Drug Discovery Procurement

Validated Application Scenarios for Procuring 5-Nitro-2-pyridineacetonitrile


Synthesis of 2-Azastilbene Derivatives for Optoelectronic Materials

Procurement is essential for research programs focused on synthesizing 2-azastilbene derivatives. As demonstrated in published syntheses, 5-Nitro-2-pyridineacetonitrile undergoes condensation with aromatic aldehydes to yield these compounds, which exhibit intramolecular charge transfer properties of interest for materials science applications [1]. The 5-nitro substitution pattern is critical for this specific reactivity.

Construction of Heterocyclic Libraries in Early-Stage Drug Discovery

This compound is a versatile building block for generating diverse heterocyclic libraries in medicinal chemistry campaigns. Its nitrile and nitro functional groups serve as handles for further transformations, enabling the synthesis of polyfunctional nitropyridines . The solid-state property (melting point 66.0-66.5 °C) facilitates its use in automated high-throughput experimentation and flow chemistry setups .

Development of Nitropyridine-Based Pharmaceutical Intermediates

The compound is directly applicable as an intermediate in the synthesis of more complex molecules, such as those targeting kinase inhibition. Its classification as a pharmaceutical intermediate by vendors and its structural relation to other nitropyridine derivatives used in kinase inhibitor development support its use in such projects. The compound should be stored under inert gas at 2-8°C to ensure stability during use .

Technical Documentation Hub

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